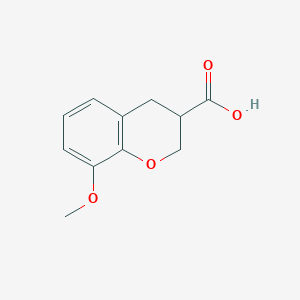

8-Methoxy-chroman-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXQMXYVEKCYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390332 | |

| Record name | 8-Methoxy-chroman-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108088-19-3 | |

| Record name | 8-Methoxy-chroman-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-chroman-3-carboxylic acid, a heterocyclic compound belonging to the chroman family, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework is a key feature in various biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic methodologies, and an exploration of its potential biological activities and associated signaling pathways based on current research on closely related analogues.

Physicochemical Properties

This compound is an off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 108088-19-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Appearance | Off-white crystalline powder | [1][2] |

| Melting Point | 170-175 °C | [1][2] |

| Purity | ≥ 99% (by NMR) | [1][2] |

| Synonyms | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | [1] |

| Storage Conditions | 0-8 °C | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the chroman ring system followed by the introduction or modification of the carboxylic acid group. Below are detailed experimental protocols based on established synthetic strategies for chroman and coumarin derivatives.

Synthesis from 8-Methoxy-chroman-3-carbaldehyde via Oxidation

This method involves the oxidation of the corresponding aldehyde precursor.

Experimental Protocol:

-

Dissolution: Dissolve 8-Methoxy-chroman-3-carbaldehyde in a suitable solvent mixture, such as dichloromethane-water.

-

Oxidation: To the solution, add sodium chlorite and a scavenger such as sulfamic acid. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Multi-step Synthesis from Substituted Phenols

This approach builds the chroman ring system from a phenolic precursor.

Experimental Protocol:

-

Condensation: React 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine. This condensation reaction typically yields ethyl 8-methoxycoumarin-3-carboxylate.

-

Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid, 8-methoxycoumarin-3-carboxylic acid, using standard hydrolysis conditions (e.g., aqueous sodium hydroxide followed by acidification).

-

Reduction: Selectively reduce the α,β-unsaturated lactone of the coumarin ring to form the saturated pyran ring of the chroman structure. This can be achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or other reducing agents that selectively target the double bond of the lactone.

-

Purification: Purify the final product, this compound, using recrystallization or column chromatography.

Biological Activity and Potential Therapeutic Applications

While direct and extensive biological data for this compound is limited in publicly available literature, the chroman scaffold is a well-established pharmacophore. Research on closely related analogues provides strong indications of its potential therapeutic applications.

Anticancer Potential

The unsaturated analogue, 8-methoxycoumarin-3-carboxylic acid, has demonstrated significant antiproliferative activity.

| Compound | Cell Line | Activity | IC₅₀ | Reference |

| 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | Antiproliferative | 5 µM |

This suggests that this compound could serve as a valuable starting point for the development of novel anticancer agents. The proposed mechanism for related compounds involves the induction of apoptosis through the activation of caspases and interference with microtubule dynamics.

ROCK2 Inhibition

Derivatives of the closely related 6-methoxy-chroman-3-carboxylic acid have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).

| Compound | Target | Activity | IC₅₀ | Reference |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | Inhibitor | 3 nM | [3] |

ROCK kinases are implicated in various cellular processes, and their inhibition is a promising strategy for the treatment of diseases such as hypertension, cancer, and glaucoma. The data on the 6-methoxy analogue suggests that the 8-methoxy counterpart could also be explored for ROCK inhibition.

Antioxidant Activity

The chroman structure is the core of Vitamin E (tocopherols), which are well-known antioxidants. The presence of the methoxy group on the aromatic ring of this compound may contribute to its antioxidant potential by stabilizing radical species.[4]

Experimental Protocol for Antioxidant Activity (DPPH Assay):

-

Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution with solvent only). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Signaling Pathways

Based on the biological activities of closely related compounds, the following signaling pathways are of interest for investigating the mechanism of action of this compound and its derivatives.

Apoptosis Induction via Caspase Activation and Tubulin Polymerization Inhibition

The anticancer activity of the related 8-methoxycoumarin-3-carboxamides has been linked to the induction of apoptosis through the activation of effector caspases 3 and 7, and the inhibition of β-tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Caption: Proposed apoptotic pathway for related compounds.

ROCK2 Signaling Pathway Inhibition

The inhibition of ROCK2 by amide derivatives of 6-methoxy-chroman-3-carboxylic acid suggests a potential role in modulating pathways regulated by the RhoA/ROCK signaling cascade. This pathway is crucial in cell adhesion, motility, and contraction.

Caption: ROCK2 inhibition by a related chroman derivative.

Conclusion

This compound is a versatile chemical entity with a promising profile for applications in drug discovery and materials science. Its synthesis is achievable through established organic chemistry methodologies. While direct biological data is still emerging, the activities of its close analogues in cancer and kinase inhibition highlight it as a high-priority scaffold for further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxy-chroman-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-chroman-3-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its chroman scaffold is a core structural motif in various biologically active molecules, including tocopherols (Vitamin E), and its derivatives have shown potential as antioxidant and anticancer agents.[1] This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant experimental workflows.

Physicochemical Properties

A summary of the known quantitative physicochemical data for this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 208.21 g/mol | --INVALID-LINK-- |

| Melting Point | 170-175 °C | --INVALID-LINK-- |

| Appearance | Off-white crystalline powder | --INVALID-LINK-- |

| Water Solubility | <1 mg/mL at 25°C | --INVALID-LINK-- |

| Solubility in Organic Solvents | Freely soluble in DMSO and DMF. | [1] |

| Calculated LogP | 1.8 | [2] |

| Boiling Point | No data available | --INVALID-LINK-- |

| pKa | No experimental data available. The presence of the electron-donating methoxy group is expected to slightly increase the pKa compared to an unsubstituted chroman-3-carboxylic acid. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Aqueous Solubility

This protocol outlines a standard method for determining the aqueous solubility of a compound like this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed vial.

-

Equilibration: Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze its concentration using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

pH Measurement: Measure the pH of the saturated solution.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH change of a solution of the compound upon titration with a standard base.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). Add KCl to maintain a constant ionic strength.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with the standard HCl solution.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for pKa Determination.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP Determination.

Biological Context and Potential Mechanisms

This compound belongs to the chroman class of compounds, which are known for their antioxidant properties. The antioxidant mechanism of chromanols, such as Vitamin E, generally involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring to neutralize reactive oxygen species (ROS). While this compound itself does not have a free hydroxyl group on the chroman ring, its derivatives and related compounds are being investigated for their ability to scavenge free radicals.

Derivatives of chroman have also been explored for their potential in cancer therapy, with some studies suggesting they may act as inhibitors of enzymes like SIRT2 or modulate signaling pathways such as those involving TNFα.[3][4] However, the specific molecular targets and signaling pathways directly modulated by this compound are still under investigation.

Caption: General Antioxidant Mechanism of Chromanols.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]

- 2. 8-Methoxythiochromane-3-carboxylic acid (100746-85-8) for sale [vulcanchem.com]

- 3. US8957109B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]

- 4. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]

An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid: Molecular Characteristics, Synthesis, and Biological Relevance

This technical guide provides a comprehensive overview of 8-Methoxy-chroman-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The document details its molecular structure, physicochemical properties, synthetic methodologies, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound is a derivative of the chroman scaffold, which is a key structural motif in a variety of biologically active natural products, including flavonoids and tocopherols (Vitamin E)[1]. Its structure is characterized by a methoxy group (-OCH₃) at the 8th position of the benzene ring and a carboxylic acid group (-COOH) at the 3rd position of the saturated pyran ring[1]. This saturation distinguishes it from its unsaturated analogue, 8-methoxycoumarin-3-carboxylic acid, significantly influencing the molecule's three-dimensional structure, chemical reactivity, and biological properties[1].

The table below summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 108088-19-3 |

| Appearance | Off-white crystalline powder |

| Melting Point | 170-175 °C |

| Purity | ≥ 97% |

| InChI Key | FTXQMXYVEKCYAO-UHFFFAOYSA-N |

Molecular Structure

The molecular structure of this compound is depicted below.

Synthetic Protocols

The synthesis of this compound can be achieved through various routes, often involving the corresponding coumarin derivative as an intermediate[1]. A common approach is outlined below.

Synthesis from Coumarin Intermediate

A multi-step synthesis can be employed, starting with the condensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate. This reaction, typically catalyzed by a base such as piperidine, yields ethyl 8-methoxycoumarin-3-carboxylate. Subsequent hydrolysis of the ester group provides 8-methoxycoumarin-3-carboxylic acid. Finally, a selective reduction of the α,β-unsaturated lactone in the coumarin ring is required to obtain the target chroman structure[1].

The following diagram illustrates the general workflow for this synthetic pathway.

A detailed experimental protocol for a similar transformation is described for the synthesis of 8-methoxycoumarin-3-carboxylic acid, which is a key precursor.

Protocol: Synthesis of 8-Methoxycoumarin-3-carboxylic acid [2][3]

-

Reaction Setup: A mixture of 8-methoxycoumarin-3-carboxamide and 4N hydrochloric acid in acetic acid is prepared.

-

Reflux: The reaction mixture is heated under reflux conditions.

-

Monitoring: The progress of the hydrolysis is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification: The crude product is purified by recrystallization to yield 8-methoxycoumarin-3-carboxylic acid.

To obtain this compound, a subsequent selective reduction of the coumarin's double bond would be necessary.

Biological Activity and Potential Signaling Pathways

Research indicates that this compound and its derivatives may possess various biological activities, including antioxidant and anticancer properties[1]. The methoxy substituent can enhance the molecule's lipophilicity, potentially improving its ability to cross cellular membranes[1].

Antioxidant Activity

The antioxidant properties of phenolic acids are influenced by the number and position of methoxy and phenolic hydroxyl groups[4][5]. The proposed mechanisms for the radical scavenging activity of phenolic compounds include[4]:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical.

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by a proton.

-

Sequential Proton-Loss Electron Transfer (SPLET): A proton is first lost from the phenolic hydroxyl group, followed by an electron transfer.

Anticancer Potential

While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on the closely related 8-methoxycoumarin-3-carboxamides and 8-methoxycoumarin-3-carboxylic acid have shown potent anticancer activity against liver cancer cells[2]. The proposed mechanism involves the targeting of caspase-3/7 and the inhibition of β-tubulin polymerization, leading to apoptosis[2].

The diagram below illustrates this proposed anticancer mechanism of action.

Conclusion

This compound is a versatile compound with a foundation in the biologically significant chroman scaffold. Its synthesis, primarily through coumarin intermediates, provides a platform for the development of novel derivatives. The potential for antioxidant and anticancer activities, as suggested by studies on related compounds, makes it a molecule of considerable interest for further investigation in medicinal chemistry and drug discovery. The detailed understanding of its molecular structure and properties is crucial for unlocking its full therapeutic potential.

References

- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]

- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma [frontiersin.org]

- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 8-Methoxy-chroman-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methoxy-chroman-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. Understanding the solubility of this compound is critical for its application in pharmaceutical development, natural product synthesis, and materials science. This document outlines the known solubility profile, presents detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. For a solid solute dissolving in a liquid solvent, solubility is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a general guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The solubility of a carboxylic acid like this compound is influenced by the interplay between the polar carboxylic acid group and the largely non-polar chroman backbone.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the public domain. However, based on available information and the chemical nature of the molecule, a qualitative and estimated solubility profile can be summarized. The compound is reported to be freely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while exhibiting poor solubility in water (<1 mg/mL at 25°C)[1]. For a structurally related compound, 8-methoxythiochromane-3-carboxylic acid, the solubility in DMSO is reported to be greater than 10 mg/mL[2].

The following table summarizes the known and expected solubility of this compound. It is intended as a guide for solvent selection in experimental work. Researchers are encouraged to determine quantitative solubility data for their specific applications using the protocols outlined in this guide.

| Solvent Category | Solvent | Chemical Formula | Polarity Index | Expected Solubility | Quantitative Data (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Freely Soluble[1] | >10 (estimated)[2] |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Freely Soluble[1] | To be determined | |

| Acetone | C₃H₆O | 5.1 | Soluble | To be determined | |

| Acetonitrile | C₂H₃N | 5.8 | Soluble | To be determined | |

| Polar Protic | Water | H₂O | 10.2 | Poorly Soluble[1] | < 1[1] |

| Methanol | CH₄O | 5.1 | Sparingly Soluble | To be determined | |

| Ethanol | C₂H₆O | 4.3 | Sparingly Soluble | To be determined | |

| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Slightly Soluble | To be determined |

| Toluene | C₇H₈ | 2.4 | Insoluble | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | To be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This is a conventional and reliable method for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Evaporation apparatus (e.g., vacuum oven or rotary evaporator)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Take care not to disturb the solid pellet.

-

Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed container. Evaporate the solvent completely using a vacuum oven or rotary evaporator.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more rapid and high-throughput solubility screening.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Volumetric flasks

-

Syringe filters (0.22 µm)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).

-

Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them by HPLC. Plot the peak area against the concentration.

-

Saturated Solution Preparation: Prepare saturated solutions in the test solvents as described in the gravimetric method (Steps 1-3).

-

Sample Preparation for HPLC: After equilibration and centrifugation, take an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

HPLC Analysis: Inject the prepared sample into the HPLC and record the peak area corresponding to this compound.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by taking the dilution factor into account:

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not typically associated with direct modulation of signaling pathways, its derivatives are often designed to target specific biological pathways. The logical relationship in its use is in structure-activity relationship (SAR) studies, where modifications to the core structure, including the carboxylic acid and methoxy groups, are made to optimize properties like solubility and biological activity.

The following diagram illustrates the logical relationship in the drug development process involving this compound.

Caption: Logic of drug development using the core compound.

This guide provides a foundational understanding of the solubility of this compound. For successful research and development, it is imperative that researchers perform their own quantitative solubility assessments in the specific solvent systems relevant to their work.

References

8-Methoxy-chroman-3-carboxylic Acid: A Technical Guide to Purity and Appearance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and appearance of 8-Methoxy-chroman-3-carboxylic acid, a key intermediate in the synthesis of bioactive molecules. This document outlines the physical and chemical properties, synthesis, and analytical methodologies for purity determination, and explores the potential biological significance of this compound and its derivatives.

Core Compound Properties

This compound is a derivative of the chroman core, characterized by a methoxy group at the 8th position and a carboxylic acid group at the 3rd position.[1] This structure imparts specific chemical properties that make it a valuable building block in medicinal chemistry and materials science.[1][2]

| Property | Value | Reference |

| CAS Number | 108088-19-3 | Chem-Impex |

| Molecular Formula | C₁₁H₁₂O₄ | Chem-Impex |

| Molecular Weight | 208.21 g/mol | Chem-Impex |

| Appearance | Off-white crystalline powder | Chem-Impex |

| Melting Point | 170-175 °C | Chem-Impex |

| Purity (typical) | ≥ 97-99% (by NMR) | Chem-Impex, CymitQuimica |

| Solubility | Soluble in DMSO, DMF, acetonitrile | Chemodex |

Synthesis and Appearance

The appearance of this compound as an off-white crystalline powder is a direct result of its synthesis and purification process. Several synthetic routes have been described, often starting from coumarin or substituted phenol precursors.[1]

A common synthetic pathway involves the reduction of the corresponding 8-methoxycoumarin-3-carboxylic acid.[1] This precursor can be synthesized through the condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, followed by hydrolysis of the resulting ester.[1] The final reduction step to the chroman structure is crucial for its ultimate purity and appearance.

Alternatively, synthesis can be achieved through the oxidation of the corresponding aldehyde, 8-Methoxy-chroman-3-carbaldehyde, using methods such as Pinnick or Jones oxidation.[1] The choice of synthetic route and purification techniques, such as recrystallization or chromatography, will influence the final color and crystalline nature of the powder.

Experimental Protocols for Purity Determination

The purity of this compound is critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for its purity assessment.

Purity Determination by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. The purity is calculated by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

-

Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of components in a mixture, providing information on the purity of a compound and the presence of any impurities.

Methodology:

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

| HPLC Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Gradient | Start with a low percentage of B, increasing to a high percentage over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Prepare a sample solution of the powder to be tested at a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram of the sample.

Purity (%) = (Area of main peak / Total area of all peaks) * 100

Potential Biological Signaling Pathways

While this compound is primarily used as a synthetic intermediate, the chroman scaffold is present in many biologically active compounds, including antioxidants like Vitamin E.[1] Furthermore, structurally related methoxy-coumarin derivatives have demonstrated potential anticancer and anti-inflammatory activities.

For instance, 8-methoxycoumarin-3-carboxamides have been shown to exhibit anticancer activity against liver cancer by targeting caspase-3/7 and inhibiting β-tubulin polymerization. The carboxylic acid analogue also demonstrated significant antiproliferative activity. This suggests a potential mechanism of action for derivatives of this compound.

Additionally, some methoxy-containing phenolic compounds have been found to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in pro-inflammatory mediators.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its purity, typically high when sourced from reputable suppliers, can be rigorously assessed using standard analytical techniques such as qNMR and HPLC. The off-white crystalline appearance is a characteristic of the purified compound. The chroman scaffold, a key feature of this molecule, is of significant interest in drug discovery due to its presence in various bioactive compounds, suggesting potential for the development of novel therapeutics with antioxidant, anticancer, and anti-inflammatory properties. This guide provides the foundational technical information required for researchers and drug development professionals working with this versatile compound.

References

The Multifaceted Mechanisms of Methoxy-Substituted Chromans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted chromans represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a methoxy group onto the chroman scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth exploration of the core mechanisms of action of methoxy-substituted chromans, focusing on their anticancer, neuroprotective, and antifungal properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Anticancer Mechanisms of Methoxy-Substituted Chromans

Several methoxy-substituted chroman derivatives have demonstrated potent anticancer activity through the induction of cell cycle arrest and apoptosis. A notable example is the class of 3-benzylidene-7-methoxychroman-4-ones, which have been shown to be effective against various cancer cell lines.

Cell Cycle Arrest

Studies have shown that certain methoxy-substituted chromans can induce cell cycle arrest, primarily at the G0/G1 phase. This is often observed as an increase in the sub-G0/G1 cell population in flow cytometry analysis, indicative of apoptotic cells with fragmented DNA.

Induction of Apoptosis

The primary anticancer mechanism for many methoxy-substituted chromans is the induction of programmed cell death, or apoptosis. This is achieved through the activation of intrinsic and/or extrinsic apoptotic pathways. Computational docking studies have suggested that these compounds may interact with key signaling proteins such as Akt and estrogen receptors, thereby modulating downstream pathways that control cell survival and proliferation.

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Activity | IC50/GI50 | Reference |

| 3-Benzylidene-7-methoxychroman-4-ones | MCF-7 (Breast Cancer) | Anti-proliferative, Apoptosis Induction | Not specified | [1] |

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | MDA-MB-231 (Breast Cancer) | Cytotoxic | 7.56 µg/ml | [2][3] |

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | KB (Nasopharyngeal Carcinoma) | Cytotoxic | 25.04 µg/ml | [2][3] |

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | SK-N-MC (Neuroblastoma) | Cytotoxic | 15.12 µg/ml | [2][3] |

Experimental Protocols

This protocol describes a general method for the synthesis of (E)-3-benzylidene-7-methoxychroman-4-one derivatives.

-

Preparation of 7-methoxychroman-4-one: 7-Hydroxychroman-4-one is reacted with methyl iodide in the presence of potassium carbonate in DMF.

-

Condensation Reaction: 7-methoxychroman-4-one is condensed with a suitable benzaldehyde derivative in ethanol.

-

Acid Catalysis: A stream of HCl gas is introduced into the reaction mixture, which is then stirred at room temperature.

-

Crystallization: The resulting precipitate is filtered and crystallized from ethanol to yield the final product.[2][3]

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with methoxy-substituted chromans.[4][5][6][7]

-

Cell Preparation: Culture cancer cells to the desired confluence and treat with the methoxy-substituted chroman derivative for a specified time.

-

Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[4][5][6][7]

This protocol describes the detection of apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[8][9][10][11]

-

Cell Treatment: Treat the cells with the methoxy-substituted chroman derivative for the desired time.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.[8][9][10][11]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][12][13][14]

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label (e.g., FITC). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Visualization: Visualize the stained cells using fluorescence microscopy. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.[1][12][13][14]

Signaling Pathway Diagrams

Neuroprotective and Neuromodulatory Mechanisms

Methoxy-substituted chromans have also emerged as promising agents for the treatment of neurological and psychiatric disorders. Their mechanisms of action in the central nervous system often involve the modulation of key neurotransmitter receptors and signaling pathways.

5-HT1A Receptor Agonism

Certain methoxy-substituted chroman derivatives, such as 4-[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione, are potent agonists of the serotonin 1A (5-HT1A) receptor.[15] Activation of 5-HT1A receptors is known to mediate anxiolytic and antidepressant effects.

ROCK2 Inhibition

Another important neurological target for methoxy-substituted chromans is the Rho-associated coiled-coil containing protein kinase 2 (ROCK2). (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide has been identified as a potent and selective ROCK2 inhibitor.[16][17] Dysregulation of the ROCK signaling pathway is implicated in various neurological conditions, including neuroinflammation and neurodegeneration.

Quantitative Data: Neurological Activity

| Compound | Target | Activity | Ki/IC50 | Reference |

| (+/-)-S 20244 | 5-HT1A Receptor | Agonist | Ki: 0.35 nM | |

| (+)-S 20499 | 5-HT1A Receptor | Agonist | Ki: 0.19 nM | |

| (-)-S 20500 | 5-HT1A Receptor | Agonist | Ki: 0.95 nM | |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) | ROCK2 | Inhibitor | IC50: 3 nM | [16][17] |

Experimental Protocols

This protocol is used to determine the binding affinity of methoxy-substituted chromans to the 5-HT1A receptor.[18][19][20][21][22]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).

-

Incubation: Incubate the cell membranes with a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound (methoxy-substituted chroman).

-

Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[18][19][20][21][22]

This protocol measures the inhibitory activity of methoxy-substituted chromans against ROCK2.[23][24][25][26][27][28]

-

Reaction Setup: In a microplate well, combine recombinant active ROCK2 enzyme, a specific substrate (e.g., a peptide containing the ROCK2 phosphorylation motif), and the methoxy-substituted chroman inhibitor at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period to allow for phosphorylation of the substrate.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescence-based assay.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[23][24][25][26][27][28]

Signaling Pathway Diagrams

Antifungal Mechanisms of Methoxy-Substituted Chromans

Certain methoxy-substituted chromans, particularly 3-benzylidene chroman-4-one analogs, have demonstrated significant antifungal activity against various fungal strains. The presence of both methoxy and other alkoxy or alkyl groups on the benzylidene ring appears to be crucial for potent activity.

Mechanism of Action

The precise molecular mechanism of antifungal action for these compounds is still under investigation. However, it is hypothesized that they may disrupt the fungal cell membrane integrity or interfere with essential enzymatic pathways.

Experimental Protocol

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[29][30][31][32][33]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

-

Serial Dilution: Perform serial twofold dilutions of the methoxy-substituted chroman in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[29][30][31][32][33]

Conclusion

Methoxy-substituted chromans are a promising class of compounds with diverse and potent biological activities. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways implicated in cancer, neurological disorders, and fungal infections. The information presented in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, provides a solid foundation for further research and development of these versatile molecules as therapeutic agents. Future studies should focus on elucidating the precise molecular targets and downstream signaling cascades to fully unlock the therapeutic potential of methoxy-substituted chromans.

References

- 1. Video: The TUNEL Assay [jove.com]

- 2. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V apoptosis assay [bio-protocol.org]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of the 5-HT1A agonists, 5-hydroxy- and 5-methoxy-(3-di-n-propylamino)chroman, on female lordosis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. researchgate.net [researchgate.net]

- 25. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. media.cellsignal.com [media.cellsignal.com]

- 27. content.abcam.com [content.abcam.com]

- 28. mybiosource.com [mybiosource.com]

- 29. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. scielo.br [scielo.br]

- 33. zora.uzh.ch [zora.uzh.ch]

Methodological & Application

Application Notes and Protocols: 8-Methoxy-chroman-3-carboxylic acid in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-chroman-3-carboxylic acid is a versatile heterocyclic compound built upon the chroman scaffold, a structural motif present in a variety of biologically active natural products like flavonoids and tocopherols (Vitamin E).[1] Its chemical structure, featuring a methoxy group on the aromatic ring and a carboxylic acid on the saturated pyran ring, makes it a valuable intermediate and building block in the synthesis of novel therapeutic agents.[1][2] Research into its derivatives and related compounds suggests a promising potential for this scaffold in the development of pharmaceuticals, particularly in the areas of anti-inflammatory, antioxidant, and anticancer therapies.[1][2] The methoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.[1]

These application notes provide an overview of the potential uses of this compound in pharmaceutical research, along with detailed protocols for relevant in vitro assays to evaluate its biological activity and that of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 208.21 g/mol | --INVALID-LINK-- |

| Appearance | Off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 170-175 °C | --INVALID-LINK-- |

| Purity | ≥ 99% (NMR) | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |

Potential Therapeutic Applications and Biological Activity of Related Compounds

While specific biological data for this compound is limited in publicly available literature, studies on its derivatives and structurally similar compounds highlight its potential as a scaffold for drug discovery. The following table summarizes the biological activities of some of these related molecules.

| Compound | Biological Activity | IC₅₀ Value | Cell Line / Target | Reference |

| 8-Methoxycoumarin-3-carboxylic acid | Antiproliferative | 5 µM | HepG2 (Liver Cancer) | [3] |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 Inhibition | 3 nM | ROCK2 Kinase | [4] |

| 8-Methoxy-2H-chromene-3-carbaldehyde | Anticancer | ~10 µM | MCF-7 (Breast Cancer) | [1] |

| 8-methoxythiochromane-3-carboxylic acid | COX-2 Binding (in silico) | ΔG of −8.2 kcal/mol | Cyclooxygenase-2 (COX-2) | [5] |

Experimental Protocols

The following are detailed protocols for in vitro assays that can be used to evaluate the biological activity of this compound and its derivatives.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

b. Materials:

-

Cancer cell line (e.g., HepG2, MCF-7)

-

This compound (or derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

Microplate reader

c. Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Antiproliferative Activity Assessment

Caption: Workflow of the MTT assay for determining antiproliferative activity.

ROCK2 Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of the compound against Rho-associated coiled-coil containing protein kinase 2 (ROCK2).

a. Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

b. Materials:

-

Recombinant human ROCK2 enzyme

-

ROCK2 substrate (e.g., S6Ktid)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or derivative)

-

White opaque 96-well plates

-

Luminometer

c. Protocol:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the test compound, recombinant ROCK2 enzyme, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Workflow for ROCK2 Kinase Inhibition Assay

Caption: Workflow of the ROCK2 kinase inhibition assay.

COX-2 Inhibition Assay

This protocol is for screening inhibitors of cyclooxygenase-2 (COX-2).

a. Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

b. Materials:

-

Human recombinant COX-2 enzyme

-

Heme

-

Reaction Buffer (e.g., Tris-HCl)

-

Arachidonic acid (substrate)

-

TMPD

-

This compound (or derivative)

-

96-well plates

-

Microplate reader

c. Protocol:

-

Prepare serial dilutions of the test compound.

-

To each well of a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add TMPD.

-

Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

Workflow for COX-2 Inhibition Assay

Caption: Workflow of the COX-2 inhibition assay.

Potential Signaling Pathway Involvement

Based on the activity of related coumarin compounds, a potential signaling pathway that could be modulated by this compound or its derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, 8-methoxycoumarin has been shown to enhance melanogenesis via the MAPK signaling pathway. The diagram below illustrates a simplified representation of this pathway.

References

- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Methoxythiochromane-3-carboxylic acid (100746-85-8) for sale [vulcanchem.com]

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 8-Methoxy-chroman-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methoxy-chroman-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] The chroman scaffold is a key structural motif present in numerous natural products, including flavonoids and tocopherols (Vitamin E), which are known for their significant biological activities.[1] The presence of a carboxylic acid functional group at the 3-position and a methoxy group at the 8-position of the chroman ring system allows for diverse chemical modifications, making it an attractive starting material for generating compound libraries for drug discovery.[1] Derivatives of this compound have shown potential as anti-inflammatory and antioxidant agents, and are utilized in the development of pharmaceuticals targeting neurological disorders.[2] This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into potentially bioactive amides and esters.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the starting material, this compound, is provided for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108088-19-3 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 170-175 °C | [2] |

| Purity | ≥ 99% (NMR) | [2] |

| Solubility | Soluble in DMSO and other organic solvents. | [3] |

| Storage | Store at 0-8 °C | [2] |

Table 2: Spectroscopic Data for this compound and its Analogs

| Compound | ¹H NMR (Solvent) | IR (KBr, cm⁻¹) | Reference |

| 8-Methoxy-thiochroman-3-carboxylic acid | (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.4–6.8 (m, 3H, aromatic), 3.8 (s, 3H, OCH₃), 3.2–2.8 (m, 2H, SCH₂), 2.5–2.1 (m, 1H, CH) | Broad peak at 2500–3300 (carboxylic acid O–H), 1680 (C=O), 1250 (C–O–C) | [3] |

| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Not available in provided search results. | 3472, 2843, 1769, 1676, 1606, 1473, 1264, 1094, 964, 799, 739 | [4] |

Note: Spectroscopic data for the thio-analog and the unsaturated coumarin analog are provided for comparative purposes.

Synthesis Protocols

Protocol 1: Synthesis of this compound

The synthesis of the parent compound can be achieved through a multi-step process starting from 3-methoxy-2-hydroxybenzaldehyde and Meldrum's acid, followed by reduction.[1]

Caption: Synthetic route to this compound.

Materials:

-

3-Methoxy-2-hydroxybenzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Piperidine

-

Ethanol

-

10% Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Condensation to form 8-Methoxycoumarin-3-carboxylic acid:

-

In a round-bottom flask, dissolve 3-methoxy-2-hydroxybenzaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 10% HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 8-methoxycoumarin-3-carboxylic acid.[1][4]

-

-

Reduction to this compound:

-

In a hydrogenation vessel, dissolve the 8-methoxycoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethyl acetate.

-

Add 10% Pd/C catalyst (typically 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to afford pure this compound.

-

Protocol 2: Synthesis of Bioactive Amide Derivatives

The carboxylic acid functionality of this compound can be readily converted to a diverse range of amides using standard peptide coupling reagents.[1]

Caption: General workflow for amide synthesis.

Materials:

-

This compound

-

A primary or secondary amine (R₁R₂NH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1 equivalent), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

-

Amine Addition:

-

Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired amide derivative.

-

Protocol 3: Synthesis of Bioactive Ester Derivatives

Esterification provides another avenue to modify the parent compound, potentially altering its lipophilicity and biological activity.[1]

Caption: Fischer esterification of this compound.

Materials:

-

This compound

-

An alcohol (R-OH, e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1 equivalent) in an excess of the desired alcohol (which also acts as the solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

-

Reaction:

-

Heat the mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ester derivative.

-

Data Collection and Characterization

For each synthesized derivative, it is crucial to collect quantitative and qualitative data to confirm its identity and purity.

Table 3: Template for Characterization of Synthesized Derivatives

| Derivative ID | Amine/Alcohol Used | Reaction Yield (%) | Purity (%) (e.g., HPLC) | ¹H NMR (δ, ppm) | MS (m/z) |

| Amide-001 | e.g., Benzylamine | Record experimental value | Record experimental value | Record experimental data | Record experimental data |

| Amide-002 | e.g., Morpholine | Record experimental value | Record experimental value | Record experimental data | Record experimental data |

| Ester-001 | e.g., Methanol | Record experimental value | Record experimental value | Record experimental data | Record experimental data |

| Ester-002 | e.g., Ethanol | Record experimental value | Record experimental value | Record experimental data | Record experimental data |

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of this compound and its subsequent derivatization into libraries of amides and esters. These derivatives can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. The versatility of the chroman scaffold, combined with the straightforward modification of the carboxylic acid group, makes this an excellent platform for medicinal chemistry and drug development programs.[1][2]

References

Application Notes and Protocols: 8-Methoxy-chroman-3-carboxylic Acid as a Versatile Intermediate for Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 8-Methoxy-chroman-3-carboxylic acid as a key intermediate in the development of novel anti-inflammatory agents. The chroman scaffold is a privileged structure in medicinal chemistry, found in natural products like flavonoids and tocopherols, and its derivatives are of significant interest for therapeutic applications.[1]

Physicochemical Properties of the Intermediate

This compound is an off-white crystalline powder that serves as a foundational building block for synthesis.[2] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 108088-19-3 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 170-175 °C | [2] |

| Purity | ≥ 99% (NMR) | [2] |

| Synonyms | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Application Note 1: Synthetic Strategy

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors.[1] A common and effective route begins with the synthesis of a coumarin intermediate, which is subsequently reduced to the target chroman structure. The carboxylic acid functional group allows for a wide range of chemical transformations, making it a versatile scaffold for creating diverse compound libraries.[1]

A key advantage of this scaffold is the presence of the methoxy group at the 8-position, which is known to modulate the biological properties of derivatives by influencing the molecule's electronic environment and lipophilicity, potentially enhancing cell membrane permeability.[1][3]

Application Note 2: Derivatization for Anti-inflammatory Drug Discovery

The carboxylic acid moiety at the 3-position is a critical functional handle for derivatization. Standard coupling reactions can be employed to generate extensive libraries of amides and esters. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The goal is to identify derivatives that effectively interact with key anti-inflammatory targets such as Cyclooxygenase-2 (COX-2) or Tumor Necrosis Factor-alpha (TNF-α).[1][4]

References

- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 4. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Methoxy-chroman-3-carboxylic acid in Antioxidant Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Methoxy-chroman-3-carboxylic acid in antioxidant research. This document outlines its potential as a valuable compound for investigating and modulating cellular oxidative stress, supported by detailed experimental protocols and an exploration of relevant signaling pathways.

Introduction